4-(3-Nitrophenyl)piperazine-1-carbaldehyde
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Overview
Description
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable aldehyde source. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Formation of Piperazine Derivative: 3-nitroaniline is reacted with piperazine to form 4-(3-nitrophenyl)piperazine.
Aldehyde Introduction: The piperazine derivative is then treated with a formylating agent, such as paraformaldehyde, to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Aminophenyl)piperazine-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Nitrophenyl)piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine-1-carbaldehyde: Similar structure but with the nitro group in the para position.
4-(3-Aminophenyl)piperazine-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
4-(3-Nitrophenyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(3-nitrophenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H13N3O3/c15-9-12-4-6-13(7-5-12)10-2-1-3-11(8-10)14(16)17/h1-3,8-9H,4-7H2 |
InChI Key |
KCEVDIQBKIKRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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